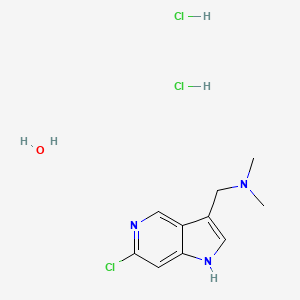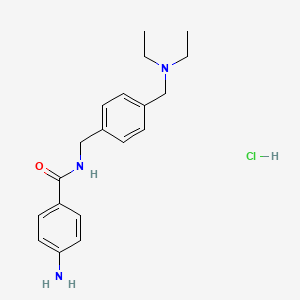
Dimethyl shellolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl shellolate is a chemical compound with the molecular formula C₁₇H₂₄O₆. It is a derivative of shellolic acid, specifically the dimethyl ester of shellolic acid. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl shellolate can be synthesized through the esterification of shellolic acid. The process involves the reaction of shellolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The general reaction is as follows:
Shellolic acid+2CH3OH→Dimethyl shellolate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in large reactors with continuous stirring and heating. The use of excess methanol and a strong acid catalyst ensures high yield and purity of the product. After the reaction, the mixture is subjected to distillation to remove unreacted methanol and water, followed by purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl shellolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl shellolate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies to understand esterases and lipases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is used in the production of coatings and adhesives due to its resinous properties.
Mechanism of Action
The mechanism of action of dimethyl shellolate involves its hydrolysis in the presence of water or enzymes, leading to the release of shellolic acid and methanol. The hydrolysis can be catalyzed by esterases in biological systems. The released shellolic acid can then interact with various molecular targets, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another dimethyl ester with applications in medicine, particularly in the treatment of multiple sclerosis.
Dimethyl phthalate: Used as a plasticizer and in insect repellents.
Dimethyl terephthalate: Used in the production of polyethylene terephthalate (PET) plastics.
Uniqueness
Dimethyl shellolate is unique due to its origin from shellolic acid, a natural resin. Its structure and properties differ significantly from other dimethyl esters, making it valuable in specific applications such as resin production and enzymatic studies.
Properties
CAS No. |
22597-13-3 |
|---|---|
Molecular Formula |
C17H24O6 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylate |
InChI |
InChI=1S/C17H24O6/c1-16(8-18)11-7-17(13(19)6-9(11)14(20)22-2)10(15(21)23-3)4-5-12(16)17/h6,10-13,18-19H,4-5,7-8H2,1-3H3/t10-,11-,12-,13-,16+,17+/m0/s1 |
InChI Key |
RPRKMIRJBCDBPO-LFCXMHMLSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)OC)C(=O)OC)CO |
Canonical SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)OC)C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)




